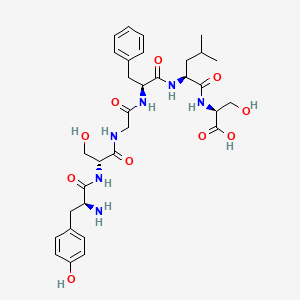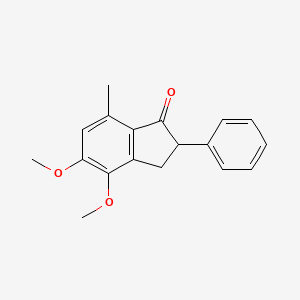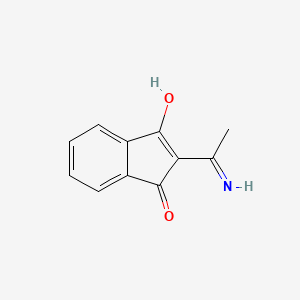
2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core and an aminoethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with an appropriate amine under controlled conditions. One common method is the condensation reaction between indene-1,3-dione and an amine, such as ethylamine, in the presence of a catalyst like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethylidene group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminoethylidene)-5,5-dimethyl-1,3-cyclohexanedione
- 3-(1-Aminoethylidene)-2-oxochroman-4-yl phosphonic acid diethyl ester
Uniqueness
2-(1-Aminoethylidene)-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
85301-71-9 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-ethanimidoyl-3-hydroxyinden-1-one |
InChI |
InChI=1S/C11H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,12-13H,1H3 |
InChI Key |
WHNDIKPOCNISTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C1=C(C2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
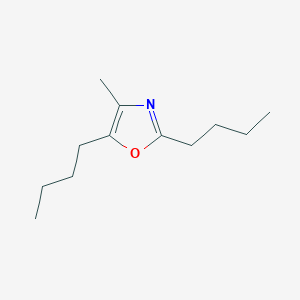
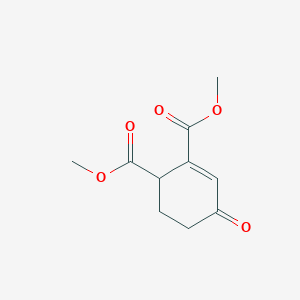
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
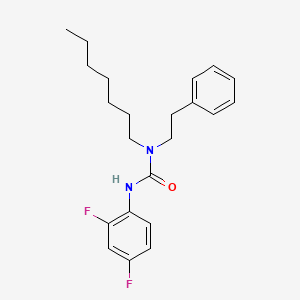
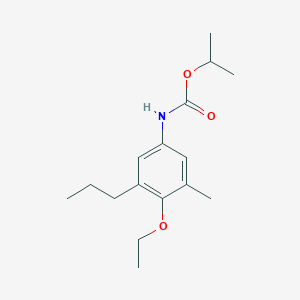
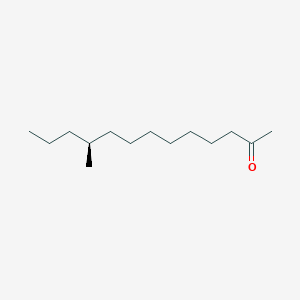
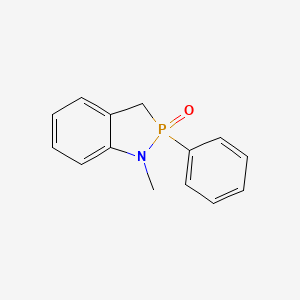
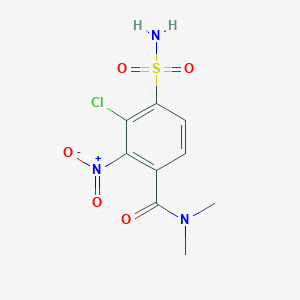
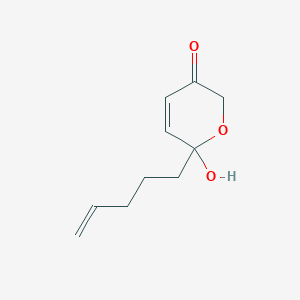
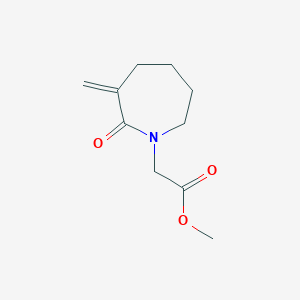
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
